N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple aromatic rings, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide typically involves multi-step organic reactions. One common route includes:
Formation of the glycinamide core: This can be achieved by reacting glycine with an appropriate amine under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of aromatic rings: The aromatic rings can be attached through nucleophilic aromatic substitution reactions, often using halogenated aromatic compounds and strong nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated aromatic compounds with strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-16-6-9-21(10-7-16)33(30,31)28(22-14-20(26)8-11-23(22)32-5)15-24(29)27-25-18(3)12-17(2)13-19(25)4/h6-14H,15H2,1-5H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNMIMHTTXYNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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